molecular formula C19H28O3 B1325946 Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate CAS No. 898778-41-1

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

Cat. No. B1325946
CAS RN: 898778-41-1
M. Wt: 304.4 g/mol
InChI Key: YSVLJGKCWPEOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, commonly known as ETH-8-OCT, is a synthetic ester that is used as an intermediate in the synthesis of various compounds and pharmaceuticals. ETH-8-OCT is a versatile and cost-effective reagent that has been used in a variety of laboratory experiments to synthesize a wide range of compounds. Its unique structure allows it to act as a catalyst in chemical reactions, making it an invaluable tool for scientists and chemists.

Scientific Research Applications

Chemoenzymatic Synthesis

Ethyl 2-hydroxy-3-oxooctanoate, closely related to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, has been used in chemoenzymatic synthesis. This synthesis involves the reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast, leading to the production of highly selective diastereoisomers and enantiomers, which are important in chemical synthesis (Fadnavis et al., 1999).

Asymmetric Synthesis

Another study showcases the use of ethyl 3-chloro-2-oxooctanoate, again a compound structurally similar to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, in the asymmetric synthesis of complex organic compounds. This synthesis involves a series of reactions, including reduction, dehydrochlorination, and oxidation, to produce specific chiral intermediates (Tsuboi et al., 1987).

Conformational Studies

Research on 8-alkyl derivatives of certain cyclic compounds, which bear a resemblance to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, has contributed to understanding the conformational equilibria in chemical structures. Such studies are vital for predicting the behavior of similar compounds in various chemical environments (Kamada & Yamamoto, 1979).

Voltammetric Determination

Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), structurally related to Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, has been analyzed using adsorptive stripping voltammetry. This method highlights the potential for using voltammetric techniques in the analysis and quantification of complex organic compounds in various matrices, like serum (Stępniowska et al., 2017).

Synthesis of Whisky Lactone

The synthesis of whisky lactone from 3-methyl-4-oxooctanoic acid, a compound that shares a core structural motif with Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate, involves a series of chemical reactions. This process demonstrates the versatility of such compounds in synthesizing flavor and fragrance chemicals (Zhang Junsong, 2012).

Carboxyl-Protecting Group in Peptide Chemistry

The use of certain ethyl group derivatives in peptide chemistry, particularly as carboxyl-protecting groups, has been explored. These methods are crucial in the synthesis and stabilization of peptides, an essential area in biochemical research (Chantreux et al., 1984).

properties

IUPAC Name

ethyl 8-oxo-8-(4-propan-2-ylphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-4-22-19(21)10-8-6-5-7-9-18(20)17-13-11-16(12-14-17)15(2)3/h11-15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVLJGKCWPEOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645763
Record name Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(4-isopropylphenyl)-8-oxooctanoate

CAS RN

898778-41-1
Record name Ethyl 8-oxo-8-[4-(propan-2-yl)phenyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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